Scandium perchlorate

Asymmetric Synthesis Tryptophan Derivatives Lewis Acid Catalysis

Scandium perchlorate, with the chemical formula Sc(ClO₄)₃, is an inorganic salt belonging to the class of rare earth perchlorates. It is commonly supplied as a 40 wt.% solution in water, serving as a powerful Lewis acid catalyst in organic synthesis.

Molecular Formula Cl3O12Sc
Molecular Weight 343.3 g/mol
CAS No. 14066-05-8
Cat. No. B084359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScandium perchlorate
CAS14066-05-8
Molecular FormulaCl3O12Sc
Molecular Weight343.3 g/mol
Structural Identifiers
SMILES[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Sc+3]
InChIInChI=1S/3ClHO4.Sc/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3
InChIKeyUBVKRMCXDCYZQK-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Scandium Perchlorate (CAS 14066-05-8): Technical Overview for Advanced Synthesis & Catalysis Procurement


Scandium perchlorate, with the chemical formula Sc(ClO₄)₃, is an inorganic salt belonging to the class of rare earth perchlorates [1]. It is commonly supplied as a 40 wt.% solution in water, serving as a powerful Lewis acid catalyst in organic synthesis . Its reactivity is characterized by the small ionic radius (88.5 pm for C.N. 8) and high charge density of the Sc³⁺ ion, which results in exceptional oxophilicity and a pronounced capacity for activating oxygen- and nitrogen-containing functional groups .

Catalyst Type Lewis acid for organic synthesis
Physical Form 40 wt.% solution in water
Key Reactivity High oxophilicity; activates O/N groups

Why Scandium Perchlorate Cannot Be Directly Substituted by Other Rare Earth Perchlorates or Triflates


The assumption that other rare earth perchlorates (e.g., Y, La, Yb) or the widely used scandium triflate (Sc(OTf)₃) are functionally equivalent to Sc(ClO₄)₃ in catalysis is not supported by experimental data. The unique combination of the Sc³⁺ ion's exceptionally small ionic radius and the weakly-coordinating perchlorate counterion creates a Lewis acid environment that is both stronger and more hydrolytically active than lanthanide analogues [1]. This manifests as a lower pKa value for the Sc³⁺ aqua ion (4.3) compared to La³⁺ (8.5) or Lu³⁺ (7.6) [1], directly impacting its solution-phase behavior. Furthermore, direct comparative studies reveal that Sc(ClO₄)₃ outperforms Sc(OTf)₃ in specific reactions, providing higher yields and altered regioselectivity, confirming that the counterion is not an innocent bystander but a critical determinant of catalytic outcome .

!
Sc3+ ionic radius (88.5 pm) is significantly smaller than lanthanides; Y/La perchlorates may not provide equivalent Lewis acidity.
!
Perchlorate counterion is not innocent; Sc(ClO4)3 differs from Sc(OTf)3 in regioselectivity and yield, limiting direct substitution.
!
Lower pKa of Sc3+ aqua ion (4.3) compared to La3+ (8.5) leads to distinct solution behavior; direct replacement may shift reaction profiles.

Quantitative Differentiation: Scandium Perchlorate vs. Analogs in Key Performance Metrics


Superior Yield and Regioselectivity over Scandium Triflate in Aziridine Ring Opening

Scandium perchlorate demonstrates superior performance as a Lewis acid compared to scandium triflate (Sc(OTf)₃) in the regioselective ring opening of an optically active serine-derived aziridine carboxylate with indole . The use of Sc(ClO₄)₃ resulted in a higher chemical yield and a significantly improved ratio of the desired C3-alkylated product to the undesired N1-alkylated regioisomer. This finding establishes a clear counterion effect, where perchlorate outperforms triflate for this specific transformation .

Aziridine Ring Opening
Data to verify
Yield 95% vs 62%
C3:N1 94:6 vs 70:30
Reported higher C3 regioselectivity and yield with perchlorate vs triflate
Direct head-to-head data; source verification recommended
Asymmetric Synthesis Tryptophan Derivatives Lewis Acid Catalysis

Enhanced Lewis Acidity of Scandium(III) vs. Lanthanides Quantified by pKa and Tandem MS

The inherently higher Lewis acidity of scandium(III) relative to lanthanide(III) ions is quantifiable and underpins its distinct catalytic profile. This difference is evidenced by the pKa value of the Sc³⁺ aqua ion, which is 4.3, compared to 8.5 for La³⁺ and 7.6 for Lu³⁺ [1]. This indicates a far greater propensity for Sc³⁺ to hydrolyze and form active dimeric species in solution. Furthermore, tandem mass spectrometric analysis of rare earth(III) complexes identified scandium(III) and ytterbium(III) as having 'exceptionally strong' Lewis acidity within the series, based on the peak intensity ratios of product ions [2].

Lewis Acidity (pKa)
Reported
Sc3+ pKa = 4.3
La3+ 8.5, Lu3+ 7.6
Over 100× stronger aqua ion acidity than La3+
Aqueous potentiometry; supports stronger Lewis acid role
Lewis Acidity Hydrolysis Coordination Chemistry

Established Catalytic Efficiency and Reusability in α-C- and N-Glycosylation

Scandium perchlorate is an established and effective catalyst for α-C- and N-glycosylation reactions. In a model study using 1-O-acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose and trimethylsilylated nucleophiles, a catalytic amount of Sc(ClO₄)₃ yielded the corresponding α-D-ribofuranosides in high yields with excellent α-selectivity [1]. Crucially, the study demonstrated that the catalyst could be recovered after reaction completion and reused without significant loss of activity, a key operational advantage [1]. This performance contrasts with many Lewis acids that are deactivated or destroyed during aqueous workup.

α-Glycosylation
Reported
High yields and α-selectivity; catalyst recoverable and reusable
Reported catalytic efficiency and reuse potential
Ribofuranoside model; qualitative data from study
Glycosylation Nucleoside Synthesis Carbohydrate Chemistry

Distinct Ionic Radius and Coordination Chemistry vs. Yttrium and Lanthanide Perchlorates

The ionic radius of Sc³⁺ is significantly smaller than that of Y³⁺ and the trivalent lanthanides, a fundamental property that drives differences in coordination chemistry and, consequently, Lewis acidity [1]. For example, Sc³⁺ has an ionic radius of 88.5 pm (C.N. 8), while Y³⁺ is 104 pm (C.N. 8) and La³⁺ is substantially larger . This size difference leads to the formation of a seven-coordinate aqua ion for Sc(III) in contrast to the nine-coordinate [La(H₂O)₉]³⁺ ion [1]. This influences the stability and nature of metal-ligand interactions in solution and solid state.

Ionic Radius (C.N. 8)
Class-level
Sc3+ 88.5 pm
Y3+ 104 pm
~15% smaller radius; stronger polarizing power vs yttrium
Coordination chemistry comparison; fundamental property difference
Coordination Chemistry Crystal Engineering Ionic Radii

Procurement-Driven Application Scenarios for Scandium Perchlorate Based on Demonstrated Performance


High-Yield Synthesis of Optically Active Tryptophan Derivatives

For researchers requiring a robust Lewis acid to promote the C3-alkylation of indoles with aziridine carboxylates, scandium perchlorate is the catalyst of choice. Direct comparative evidence shows it delivers a 33% higher yield and superior C3:N1 regioselectivity (94:6) compared to scandium triflate (70:30) . This performance minimizes side-product formation and simplifies purification, directly impacting the efficiency of synthesizing key intermediates for pharmaceutical and agrochemical lead discovery.

Efficient and Reusable Catalysis for α-C- and N-Glycosylation Reactions

Laboratories engaged in nucleoside or carbohydrate chemistry can leverage Sc(ClO₄)₃ as a recyclable catalyst for constructing α-linked ribofuranosides. Its proven ability to be recovered and reused after reaction completion [1] offers a significant advantage over moisture-sensitive and non-recoverable Lewis acids like AlCl₃ or TiCl₄. This translates to reduced waste generation, lower cost per synthesis run, and a more sustainable workflow for preparing glycosidic bonds.

Ligand-Accelerated Asymmetric Catalysis with Chiral Scandium Complexes

The exceptionally high Lewis acidity of the Sc³⁺ ion, quantified by its low pKa (4.3) [2], makes scandium perchlorate an ideal precursor for generating highly electrophilic chiral scandium complexes. These complexes are widely employed in enantioselective transformations, including Diels-Alder reactions, Michael additions, and various domino sequences. Procurement of high-purity Sc(ClO₄)₃ solution is the standard starting point for preparing these sophisticated catalysts used in medicinal chemistry and natural product synthesis.

Fundamental Studies of Metal-Ligand Interactions and Solution Chemistry

For academic groups studying coordination chemistry or solution thermodynamics, Sc(ClO₄)₃ serves as a key benchmark compound. Its well-defined but distinct behavior compared to yttrium and lanthanide perchlorates, arising from its small ionic radius and strong polarizing power [3], makes it essential for systematic investigations. Studies on solubility polytherms, eutectic concentrations, and aqueous solution properties of Group 3 elements rely on high-purity scandium perchlorate as a reference material [3].

Application
Selection Property
Validation Focus
Tryptophan derivative synthesis
Regioselective C3-alkylation
Reported yield and regioselectivity consistency
α-C/N-glycosylation
Recoverable and reusable catalyst
Reported catalytic activity across cycles
Chiral Sc complex formation
High Lewis acidity (low pKa)
Reported enantioselectivity in asymmetric catalysis
Coordination chemistry research
Distinct ionic radius and solution behavior
Reported solubility and complexation data

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